Ala-Tyr Ala-Tyr Alanyl-Tyrosine is a dipeptide.
Brand Name: Vulcanchem
CAS No.: 3061-88-9
VCID: VC0517823
InChI: InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)
SMILES: CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

Ala-Tyr

CAS No.: 3061-88-9

Cat. No.: VC0517823

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ala-Tyr - 3061-88-9

Specification

CAS No. 3061-88-9
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name 2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)
Standard InChI Key ALZVPLKYDKJKQU-UHFFFAOYSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+]
SMILES CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Canonical SMILES CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Appearance Solid powder

Introduction

Chemical Properties and Structural Features

Ala-Tyr (CAS: 3061-88-9) is a chiral molecule with the IUPAC name L-alanyl-L-tyrosine. Its molecular formula is C12H16N2O4\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_4, and it has a molecular weight of 252.27 g/mol . The dipeptide’s structure includes a phenolic hydroxyl group in the tyrosine residue, which confers antioxidant potential, and an aliphatic side chain from alanine, contributing to hydrophobicity.

Table 1: Key Chemical Properties of Ala-Tyr

PropertyValueSource
Molecular FormulaC12H16N2O4\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_4
Molecular Weight252.27 g/mol
CAS Number3061-88-9
Optical Rotation ([α]D[\alpha]_D)+20+20^\circ (5N HCl)
SolubilitySoluble in aqueous buffers

Quantum chemical calculations using the PM3 method reveal that Ala-Tyr adopts both extended and folded conformations in solution, with the folded structure (RR1 conformation) being energetically favored (ΔE=0.0kcal/mol\Delta E = 0.0 \, \text{kcal/mol}) . The tyrosine side chain’s phenolic group participates in hydrogen bonding and π-π interactions, stabilizing the peptide’s tertiary structure .

Synthesis and Production Methods

Enzymatic Synthesis

Recent advances employ L-amino acid ligases coupled with polyphosphate kinase (PPK) for ATP regeneration, enabling efficient Ala-Tyr production. A 2023 study achieved a yield of 40.1 mM within 3 hours using Bacillus subtilis ligase and Sulfurovum lithotrophicum PPK, with a molar yield of 0.89 mol/mol substrates . This method bypasses the solubility limitations of free tyrosine, making it scalable for industrial applications .

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains a cornerstone for laboratory-scale production. The process involves sequential coupling of Fmoc-protected amino acids to a resin, followed by deprotection and cleavage. Industrial-scale SPPS utilizes automated synthesizers to ensure high purity (>95%>95\%).

Table 2: Comparison of Synthesis Methods

MethodYieldTimePurityScale
Enzymatic (Bs ligase)40.1 mM 3 h90%Industrial
SPPS1–10 g24–48 h>95%Laboratory

Biological Activities and Mechanisms

Neuroprotective Effects

Peptides containing tyrosine residues, such as H-Gly-Ala-Tyr-OH, enhance dopamine synthesis and mitigate neurotoxicity in rodent models. Ala-Tyr’s potential to cross the blood-brain barrier warrants further exploration for neurodegenerative therapies .

Membrane Interactions

Studies on β-Ala-Tyr (a structural analog) reveal that dipeptides modulate lipid bilayer dynamics. In DPPC membranes, β-Ala-Tyr localizes in hydrophobic regions, slightly disordering lipid packing, whereas glutamate increases rigidity . These interactions may influence drug delivery systems .

Applications in Research and Industry

Pharmaceutical Development

Ala-Tyr serves as a building block for peptide-based drugs targeting neurodegeneration and inflammation. Its antioxidant properties are leveraged in formulations to combat oxidative stress-related pathologies .

Food Science

In food preservation, Ala-Tyr-integrated films (e.g., furcellaran/gelatin hydrolysate systems) inhibit lipid oxidation in frozen mackerel, extending shelf life by 30% .

Peptide Synthesis

As a precursor in SPPS, Ala-Tyr facilitates the production of complex peptides for drug discovery .

Recent Advances and Future Directions

Enzymatic Optimization

The 2023 multi-enzyme cascade system represents a breakthrough, achieving a productivity of 13.4 mM/h—the highest reported for Ala-Tyr synthesis . Future work may focus on enzyme engineering to enhance substrate specificity.

Conformational Studies

PM3 simulations highlight the role of charge distribution in Ala-Tyr’s bioactivity. The folded conformation’s CE1 atom (0.23-0.23 charge) and OXT group (0.56−0.56) create electrostatic hotspots for target binding .

Clinical Translation

Despite promising in vitro data, in vivo efficacy and toxicity profiles remain underexplored. Collaborations between academia and industry are critical to advancing Ala-Tyr toward clinical trials.

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